molecular formula C21H28ClNO3 B13729562 diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride CAS No. 3668-48-2

diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride

Cat. No.: B13729562
CAS No.: 3668-48-2
M. Wt: 377.9 g/mol
InChI Key: NUEUKPYWIVZVAN-UHFFFAOYSA-N
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Description

Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride is a chemical compound with the molecular formula C21H28ClNO3. It is known for its unique structure, which includes a methoxyphenyl group and a phenylacetyl group. This compound is used primarily in research and experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(4-methoxyphenyl)-2-phenylacetyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonate
  • Diethyl 2-(4-methoxyphenyl)malonate

Uniqueness

Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride is unique due to its specific structure, which includes both a methoxyphenyl group and a phenylacetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

3668-48-2

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)15-16-25-21(23)20(17-9-7-6-8-10-17)18-11-13-19(24-3)14-12-18;/h6-14,20H,4-5,15-16H2,1-3H3;1H

InChI Key

NUEUKPYWIVZVAN-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-]

Origin of Product

United States

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